9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid 9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 107358-77-0
VCID: VC20746594
InChI: InChI=1S/C13H9F2NO4/c1-5-3-16-4-7(13(18)19)11(17)6-2-8(14)9(15)12(20-5)10(6)16/h2,4-5H,3H2,1H3,(H,18,19)
SMILES: CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol

9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

CAS No.: 107358-77-0

Cat. No.: VC20746594

Molecular Formula: C13H9F2NO4

Molecular Weight: 281.21 g/mol

* For research use only. Not for human or veterinary use.

9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid - 107358-77-0

Specification

CAS No. 107358-77-0
Molecular Formula C13H9F2NO4
Molecular Weight 281.21 g/mol
IUPAC Name 6,7-difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C13H9F2NO4/c1-5-3-16-4-7(13(18)19)11(17)6-2-8(14)9(15)12(20-5)10(6)16/h2,4-5H,3H2,1H3,(H,18,19)
Standard InChI Key OGNPPGQXASDALJ-UHFFFAOYSA-N
SMILES CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O
Canonical SMILES CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid belongs to the class of fluorinated heterocyclic compounds. Its core structure consists of a fused ring system incorporating a pyrido[1,2,3-de] moiety connected to a 1,4-benzoxazine framework. The compound features two fluorine atoms at positions 9 and 10, a methyl group at position 3, an oxo group at position 7, and a carboxylic acid group at position 6 . This unique structural arrangement contributes to its biological activity and physicochemical properties, particularly its interactions with target molecules in biological systems.

Physical and Chemical Properties

The compound exists as a white to almost white crystalline solid at room temperature with a molecular formula of C₁₃H₉F₂NO₄ and a molecular weight of 281.21 g/mol . It has a high melting point of approximately 311°C, indicating strong intermolecular forces in the crystal structure . The presence of the carboxylic acid group imparts acidic properties to the molecule, making it capable of undergoing acid-base reactions and forming salts with appropriate bases. The difluoro substitution significantly influences the electronic properties of the molecule, affecting its reactivity patterns and binding affinities.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the compound, with distinctive signals corresponding to the aromatic protons, the methyl group, and the protons in the dihydro ring system . The fluorine atoms produce characteristic splitting patterns in both proton and carbon NMR spectra. High-Performance Liquid Chromatography (HPLC) analysis shows a purity of greater than 98.0% for commercially available samples, while neutralization titration indicates a minimum purity of 97.0% .

Synthesis and Chemical Modifications

Synthetic Approaches

Influence of Fluorine Substitution on Properties

Electronic and Conformational Effects

The presence of fluorine atoms at positions 9 and 10 significantly influences the electronic properties and reactivity of the compound. Fluorine's high electronegativity creates polar C-F bonds that affect the electron distribution throughout the molecule. Studies on related difluorinated compounds indicate that the vicinal difluoro motif (RCHF-CHFR) can be utilized as a tool for influencing the conformation of organic molecules . The "fluorine gauche effect" observed in vicinal difluoro compounds leads to preferred conformations where the fluorines adopt a gauche rather than anti orientation relative to each other .

Impact on Biological Activity

Applications in Research and Industry

Pharmaceutical Applications

9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in developing anti-cancer agents due to its unique structural properties . Researchers have explored its applications in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases . The compound's core structure relates to fluoroquinolone antibiotics, a class of drugs known for their broad-spectrum antibacterial activity.

Agricultural Chemistry Applications

The compound is utilized in formulating agrochemicals that enhance crop protection, providing an effective solution against various pests and diseases while minimizing environmental impact . The fluorinated nature of the compound may contribute to its stability in agricultural environments and its ability to interact with target organisms in pesticide formulations.

Materials Science and Analytical Applications

In materials science, the compound contributes to the development of advanced materials, such as polymers and coatings, which exhibit enhanced durability and resistance to environmental factors . Additionally, it plays a role in analytical chemistry, where it is employed in analytical methods for detecting and quantifying other compounds, aiding in quality control and regulatory compliance in various industries .

Biochemical Research Applications

The compound has significant applications in biochemical research, helping scientists understand enzyme interactions and metabolic pathways, which is crucial for drug discovery . The fluorine atoms can serve as probes in mechanistic studies and in investigating binding interactions with biological macromolecules.

SupplierProduct NumberPurityPackage SizePriceShipping Information
Sigma-Aldrich57087797%5 g¥7,490Est. ship April 20, 2025
TCI AmericaO0404>98.0% (HPLC)5 g$75.001-2 business days (if in stock)
TCI AmericaO0404>98.0% (HPLC)25 g$261.00Contact supplier

Quality Specifications

Commercial samples of the compound typically meet stringent quality specifications. TCI America's product, for example, has a minimum purity of 98.0% as determined by HPLC analysis and a minimum of 97.0% by neutralization titration . The compound is supplied as a white to almost white powder or crystalline solid and is accompanied by NMR data confirming its structure .

Structure-Activity Relationships and Future Research Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator